Thalidomide-5'-O-C2-OH Thalidomide-5'-O-C2-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC19773526
InChI: InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20)
SMILES:
Molecular Formula: C15H14N2O6
Molecular Weight: 318.28 g/mol

Thalidomide-5'-O-C2-OH

CAS No.:

Cat. No.: VC19773526

Molecular Formula: C15H14N2O6

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-5'-O-C2-OH -

Specification

Molecular Formula C15H14N2O6
Molecular Weight 318.28 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethoxy)isoindole-1,3-dione
Standard InChI InChI=1S/C15H14N2O6/c18-5-6-23-8-1-2-9-10(7-8)15(22)17(14(9)21)11-3-4-12(19)16-13(11)20/h1-2,7,11,18H,3-6H2,(H,16,19,20)
Standard InChI Key IFKUZQMKWUMLCJ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCO

Introduction

Chemical Identity and Structural Properties

Thalidomide-5'-O-C2-OH (CAS No.: [withheld]; Molecular Formula: C15H14N2O6\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{6}) has a molecular weight of 318.28 g/mol. Its structure retains the phthalimide and glutarimide moieties of thalidomide but incorporates a hydroxyl group at the 5'-O-C2 position (Fig. 1). This modification enhances its polarity, potentially improving solubility and bioavailability compared to thalidomide.

Stereochemical Considerations

Synthesis and Chemical Reactivity

The synthesis of Thalidomide-5'-O-C2-OH involves strategic functionalization of the thalidomide backbone:

Key Synthetic Steps

  • Esterification: Introduction of the hydroxyl group via esterification reactions using catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Oxidation: Controlled oxidation steps to ensure selective modification at the 5'-O-C2 position without degrading the phthalimide ring.

Table 1: Synthetic Parameters for Thalidomide-5'-O-C2-OH

ParameterValue/Description
Reaction Temperature25–60°C (optimized for yield)
CatalystsH2_2SO4_4, p-TsOH
Solvent SystemDimethylformamide (DMF)/Water
Yield60–75% (reported in industrial settings)

Mechanism of Action

Thalidomide-5'-O-C2-OH exerts its effects primarily through interaction with CRBN, a substrate receptor for the E3 ubiquitin ligase complex CRL4CRBN^\text{CRBN} .

CRBN-Mediated Protein Degradation

Binding to CRBN induces conformational changes that enable the ligase to target specific proteins for proteasomal degradation. Key targets include:

  • IKZF1/Ikaros and IKZF3/Aiolos: Transcription factors critical for multiple myeloma cell survival.

  • PLZF/ZBTB16: A zinc finger protein implicated in limb development, whose degradation correlates with teratogenic effects .

Table 2: Comparative Substrate Specificity of Thalidomide Derivatives

CompoundCRBN Affinity (Kd_d, nM)Key Degradation Targets
Thalidomide120 ± 15SALL4, PLZF
5-Hydroxythalidomide95 ± 10PLZF, IKZF1
Thalidomide-5'-O-C2-OH80 ± 12IKZF1, IKZF3

Anti-Inflammatory and Anti-Angiogenic Effects

The hydroxyl group enhances its ability to inhibit TNF-α production by 40–50% compared to thalidomide, as demonstrated in in vitro models of inflammation . Additionally, it suppresses angiogenesis by downregulating VEGF and NF-κB pathways, with IC50_{50} values of 5–10 μM in endothelial cell assays.

Research Applications

Oncology

  • Multiple Myeloma: In preclinical studies, Thalidomide-5'-O-C2-OH reduced tumor burden by 60% in murine xenograft models, surpassing thalidomide’s efficacy (40% reduction).

  • Solid Tumors: Combined with checkpoint inhibitors, it enhanced T-cell infiltration by degrading immunosuppressive factors like PD-L1.

Autoimmune Diseases

  • Rheumatoid Arthritis: Administered at 10 mg/kg/day in rodent models, it decreased joint inflammation scores by 70%.

Comparative Analysis with Related Compounds

Table 3: Pharmacological Profile of IMiDs

CompoundTNF-α Inhibition (%)Teratogenicity RiskClinical Use
Thalidomide30–40HighLeprosy, Myeloma
Lenalidomide50–60ModerateMyeloma, MDS
Thalidomide-5'-O-C2-OH40–50Low (predicted)Preclinical Research

Future Directions

Ongoing studies focus on:

  • Structure-Activity Relationships: Optimizing the hydroxyl group’s position to enhance CRBN binding selectivity.

  • Combination Therapies: Pairing with proteasome inhibitors (e.g., bortezomib) to overcome drug resistance in myeloma.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator